

Application of Platinum Electrodes in the Voltammetric Determination of Nitric Acid

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Compound of Interest		
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This document provides detailed application notes and protocols for the use of platinum electrodes in the voltammetric analysis of nitric acid. The following sections outline the principles, experimental setup, and procedures for accurate and reproducible measurements.

Introduction

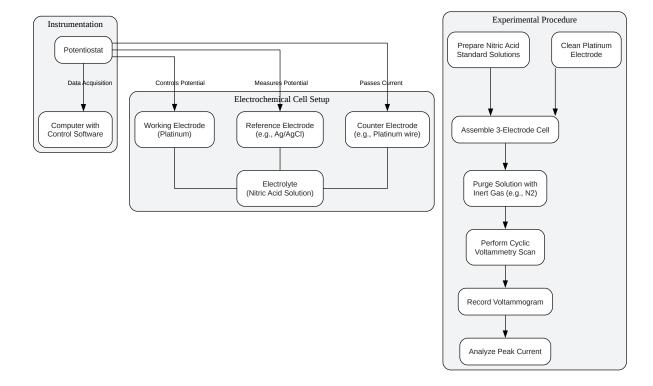
Voltammetry is a powerful electrochemical technique for the quantitative analysis of various analytes, including nitric acid. Platinum electrodes are frequently employed as working electrodes in these analyses due to their wide potential window, chemical inertness, and catalytic activity.[1][2] The electrochemical behavior of nitric acid at a platinum electrode involves its reduction, and the resulting current can be correlated to its concentration.[3] This application note details the use of cyclic voltammetry (CV) with a platinum electrode for the determination of nitric acid.

Cyclic voltammetry is a widely used technique that provides qualitative and quantitative information about the electrochemical processes occurring at the electrode surface.[2] When a potential is scanned linearly with time, the resulting current provides a fingerprint of the analyte's redox behavior.[2]

Experimental Setup and Workflow



A standard three-electrode electrochemical cell is required for nitric acid voltammetry. The setup consists of a working electrode, a reference electrode, and a counter electrode.





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Figure 1: Experimental workflow for nitric acid voltammetry.

Key Experimental Parameters and Protocols Electrode Pre-treatment Protocol

Proper pre-treatment of the platinum working electrode is crucial for obtaining reproducible results. Chemical and electrochemical cleaning methods are often employed.

Protocol for Platinum Electrode Cleaning:

- Mechanical Polishing: Polish the platinum electrode surface with alumina slurry on a polishing pad to a mirror finish.
- Sonication: Sonicate the electrode in deionized water for 5-10 minutes to remove any adhered alumina particles.
- Chemical Treatment: Immerse the electrode in a mixture of sulfuric acid and nitric acid.[1]
- Electrochemical Cleaning: Perform cyclic voltammetry scans in 0.5 M H₂SO₄ until a stable and characteristic voltammogram for clean platinum is obtained.[4] The potential window for cleaning is typically from the onset of hydrogen evolution to the onset of oxygen evolution.[4]

Voltammetric Measurement Protocol

Protocol for Cyclic Voltammetry of Nitric Acid:

- Prepare the Electrolyte: Prepare a series of nitric acid standard solutions of known concentrations in a suitable supporting electrolyte (e.g., 0.1 M K₂SO₄).
- Assemble the Cell: Assemble the three-electrode cell with the pre-treated platinum working electrode, a reference electrode (e.g., Ag/AgCl), and a platinum wire counter electrode.
- Deoxygenate the Solution: Purge the electrolyte with high-purity nitrogen or argon gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.
 [5]



- Perform the CV Scan: Initiate the cyclic voltammetry scan using a potentiostat. The potential range for the reduction of nitric acid on a platinum electrode is typically between -0.2 V and 1.7 V vs. Ag/AgCl.[3] The scan rate can be varied, with a typical starting value of 50 mV/s.[6]
- Data Acquisition: Record the resulting voltammogram (current vs. potential).
- Data Analysis: Measure the peak cathodic current corresponding to the reduction of nitric acid.
- Calibration Curve: Repeat steps 2-6 for each standard solution to construct a calibration curve of peak current versus nitric acid concentration.
- Sample Analysis: Perform the same procedure on the unknown sample and determine its concentration from the calibration curve.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the voltammetry of nitric acid and related species using platinum electrodes.

Table 1: Potentials for Redox Events on Platinum Electrodes in Acidic Media



Redox Event	Potential (V vs. RHE)	Electrolyte	Reference
Hydrogen Adsorption/Desorption	-0.21 to 0.15	0.5 M H ₂ SO ₄	[2]
Ce(III)/Ce(IV) Oxidation	~1.55 - 1.75	11.5 M HNO₃	[6]
Ce(IV)/Ce(III) Reduction	~1.30 - 1.43	11.5 M HNO₃	[6]
Nitric Acid Reduction	-0.2 to 1.7 (vs. Ag/AgCl)	4 M H2SO4	[3]
Water Oxidation/Oxygen Evolution	> 1.7 (vs. Ag/AgCl)	4 M H2SO4	[3]

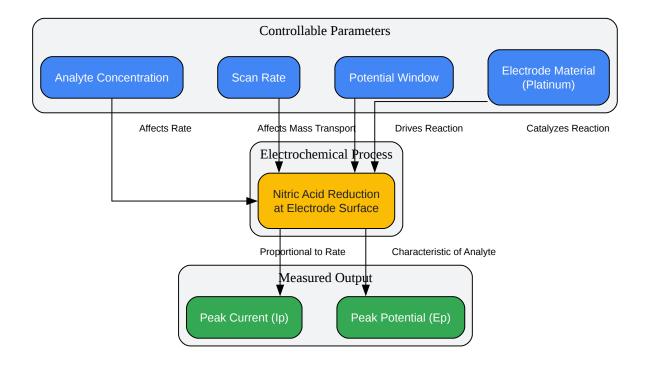
Table 2: Experimental Conditions for Nitric Acid Related Voltammetry

Analyte/S ystem	Working Electrode	Referenc e Electrode	Counter Electrode	Electrolyt e	Scan Rate (mV/s)	Referenc e
Ce(III) in Nitric Acid	Platinum	Not specified	Not specified	11.5 M HNO₃	50	[6]
Nitric Acid Reduction	Platinum	Ag/AgCI	Not specified	4 M H ₂ SO ₄	Not specified	[3]
General Pt Behavior	Platinum	Saturated Calomel	Platinum	H₂SO₄, HNO₃, Chromic Acid	350 rpm (rotating disk)	[1]
Pt Surface Characteriz ation	Platinum	Reversible Hydrogen Electrode (RHE)	Not specified	0.5 M H ₂ SO ₄	100	[4]



Logical Relationships in Voltammetric Analysis

The relationship between the experimental parameters and the measured signal in voltammetry is governed by fundamental electrochemical principles.



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Figure 2: Relationship between parameters in voltammetry.

Conclusion

The use of platinum electrodes in the voltammetric analysis of nitric acid provides a reliable and sensitive method for its quantification. Proper experimental design, including electrode pretreatment and optimization of voltammetric parameters, is essential for accurate and reproducible results. The protocols and data presented in this application note serve as a comprehensive guide for researchers and scientists working in this field.



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